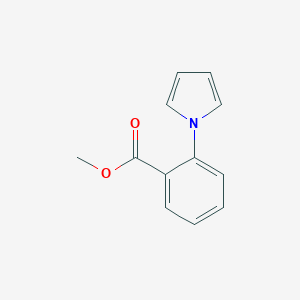

methyl 2-(1H-pyrrol-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEYSLOCROREKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380238 | |

| Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-67-2 | |

| Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS: 10333-67-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-pyrrol-1-yl)benzoate, with the CAS number 10333-67-2, is a chemical compound featuring a pyrrole ring linked to a methyl benzoate structure. While extensive research on the specific biological activities of this core molecule is not widely published, its structural motifs are present in various derivatives that have demonstrated significant pharmacological potential. This guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores the documented biological activities of its close derivatives, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2] The table below summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 10333-67-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |

| Molecular Weight | 201.22 g/mol | [2] |

| Boiling Point | 90 °C at 2 mmHg | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 2-pyrrol-1-ylbenzoate, 1-(2-Methoxycarbonylphenyl)pyrrole | [2] |

| Purity | Typically available at ≥97% |

Synthesis and Characterization

The synthesis of this compound has been reported in the chemical literature. A common synthetic route involves the condensation of a suitable aniline derivative with a 1,4-dicarbonyl compound, a reaction known as the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, based on established chemical principles, is outlined below.

Materials:

-

Methyl anthranilate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

Procedure:

-

A mixture of methyl anthranilate and an equimolar amount of 2,5-dimethoxytetrahydrofuran is prepared in glacial acetic acid.

-

The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential (Based on Derivatives)

While direct biological studies on this compound are limited in publicly available literature, research on its derivatives highlights the potential of this chemical scaffold in medicinal chemistry.

Antitubercular and Antibacterial Potential

A study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has demonstrated their potential as inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), two crucial enzymes in Mycobacterium tuberculosis.[1][5] This suggests that the this compound core could serve as a valuable starting point for the development of novel antitubercular and antibacterial agents.

Table 1: Biological Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivatives [5]

| Compound Derivative | Target Organism/Enzyme | Activity (MIC/IC₅₀) |

| 5b | M. tuberculosis H37Rv | MIC: 0.8 µg/mL |

| 6d | M. tuberculosis H37Rv | MIC: 0.8 µg/mL |

| Various Derivatives | InhA (ENR) | IC₅₀: 9 to 51% inhibition at 50µM |

| Various Derivatives | MtDHFR | IC₅₀: 23 to 153 µM |

Antitumor Potential

Structurally related compounds, such as a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, have shown anti-tumoral effects on head and neck squamous cell carcinoma cell lines.[6] This compound was found to inhibit cell replication, block the cell cycle in the G2/M phase, and induce apoptosis.[6] These findings suggest that the pyrrole moiety, as present in this compound, is a key pharmacophore that could be exploited for the development of anticancer agents.

Experimental Protocols for Biological Evaluation (Hypothetical)

Based on the activities of its derivatives, the following experimental protocols could be employed to assess the biological potential of this compound.

In Vitro Cytotoxicity Assay

This protocol is designed to evaluate the cytotoxic effects of the compound on human cell lines.

Materials:

-

Human cell lines (e.g., HEK293, colon, or neuronal cells)[7]

-

Cell culture medium and supplements

-

This compound

-

WST-1 or MTT reagent

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plates for 24-48 hours.

-

Add the WST-1 or MTT reagent to each well and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Caption: Workflow for in vitro cytotoxicity testing.

Future Directions

The available literature suggests that this compound is a promising scaffold for medicinal chemistry. Future research should focus on:

-

Direct Biological Screening: Evaluating the core compound for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

-

Lead Optimization: Synthesizing and testing a library of derivatives to establish structure-activity relationships (SAR) and identify more potent and selective compounds.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the active derivatives exert their biological effects.

Conclusion

This compound is a readily synthesizable compound whose core structure is found in molecules with demonstrated antitubercular and antitumor activities. While direct biological data on this specific compound is scarce, the evidence from its derivatives strongly supports its potential as a valuable building block in the design and development of new therapeutic agents. Further investigation into the biological properties of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.10333-67-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-pyrrol-1-yl)benzoate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzoate ring N-substituted with a pyrrole moiety, presents a scaffold for the development of novel molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates for research and development purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| Boiling Point | 90 °C at 2 mmHg | Chemical Information Services[2] |

| Melting Point | Not available | Chemical Information Services[2] |

| XLogP3-AA (Computed) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 201.078978594 Da | PubChem[1] |

| Topological Polar Surface Area | 31.2 Ų | PubChem[1] |

| CAS Number | 10333-67-2 | Chemical Information Services[2] |

Synthesis

Experimental Protocol: Synthesis via Ullmann Condensation

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Caption: Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and pyrrole rings, as well as a singlet for the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations, and C-H and C=C stretching and bending vibrations of the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected. The fragmentation pattern can provide further structural information. For N-aryl pyrroles, fragmentation may involve cleavage of the bond between the two rings and fragmentation of the ester group.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Caption: Analytical workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and associated signaling pathways of this compound. However, the pyrrole and benzoate moieties are present in numerous biologically active compounds. For instance, various pyrrole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[6] Similarly, some benzoate derivatives have been explored as enzyme inhibitors.[7]

Given the absence of specific data for the title compound, a hypothetical signaling pathway cannot be accurately depicted. Researchers are encouraged to perform biological screening assays, such as cytotoxicity assays against cancer cell lines, antimicrobial assays, or enzyme inhibition assays, to elucidate the potential biological effects of this compound. Should any significant activity be observed, further studies would be warranted to determine the underlying mechanism of action and the signaling pathways involved.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, representative experimental protocols for its synthesis and analytical characterization. While data on its biological activity is currently limited, its chemical structure suggests potential for further investigation in drug discovery and development. The methodologies and data presented herein provide a valuable resource for researchers and scientists working with this and related compounds.

References

- 1. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 2-(1H-pyrrol-1-yl)benzoate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-pyrrol-1-yl)benzoate is an aromatic organic compound featuring a benzoate group substituted with a pyrrole ring. This molecular scaffold is of significant interest to the medicinal chemistry and drug development community. The pyrrole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of this compound and its derivatives.

Molecular Structure and Properties

The molecular structure of this compound consists of a methyl ester of benzoic acid with a 1H-pyrrol-1-yl group attached at the ortho position of the benzene ring.

Chemical Formula: C₁₂H₁₁NO₂

Molecular Weight: 201.22 g/mol [1][2]

IUPAC Name: this compound[1]

SMILES: COC(=O)C1=CC=CC=C1N2C=CC=C2[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Boiling Point | 90 °C at 2 mmHg | [2] |

| Appearance | Not specified | |

| Solubility | Poorly soluble in water, miscible with organic solvents | Inferred |

| CAS Number | 10333-67-2 | [1] |

Synthesis

The synthesis of this compound can be effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine, in this case, methyl 2-halobenzoate and pyrrole. Below is a detailed experimental protocol based on established procedures for similar N-arylation reactions.[3][4]

Experimental Protocol: Ullmann Condensation Synthesis

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrole

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol (or other high-boiling polar solvent like DMF or NMP)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-bromobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) oxide (0.1 equivalents).

-

Addition of Solvent and Reagents: Add 2-ethoxyethanol to the flask, followed by the addition of pyrrole (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 135°C for 2-ethoxyethanol) with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers and wash with brine (2 times).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Diagram of the Synthetic Workflow:

References

Spectroscopic and Synthetic Profile of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for methyl 2-(1H-pyrrol-1-yl)benzoate. The information is compiled from available chemical literature and databases to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Core Spectroscopic Data

This compound (C₁₂H₁₁NO₂) is a substituted aromatic ester with a molecular weight of 201.22 g/mol .[1][2] The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in searched resources |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources |

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the specific chemical shift data is not publicly accessible in the searched databases.[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in searched resources |

Note: PubChem and SpectraBase reference the existence of FTIR spectra for this compound, however, the detailed absorption bands are not provided in the available search results.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in searched resources |

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis and spectroscopic analysis of this compound is referenced in the Journal of Heterocyclic Chemistry.[2] While the full text of this article could not be accessed for this guide, a general synthetic approach and standard analytical procedures are outlined below based on common organic chemistry practices.

Synthesis of this compound

The synthesis of this compound has been reported in the Journal of Heterocyclic Chemistry, 25, p. 1003 (1988).[2] A plausible synthetic route involves the reaction of methyl 2-aminobenzoate with 2,5-dimethoxytetrahydrofuran under acidic conditions, a variation of the Paal-Knorr pyrrole synthesis.

General Procedure:

-

Methyl 2-aminobenzoate is dissolved in a suitable solvent, such as acetic acid.

-

2,5-Dimethoxytetrahydrofuran is added to the solution.

-

The reaction mixture is heated to reflux for a specified period.

-

Upon completion, the reaction is cooled, and the product is isolated by extraction and purified using techniques like column chromatography.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available physicochemical properties of methyl 2-(1H-pyrrol-1-yl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. While quantitative solubility data in organic solvents is not publicly available, this document offers insights into its expected solubility, alongside a detailed synthesis protocol for a closely related analogue, and contextualizes its relevance in drug discovery.

Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁NO₂, is a molecule with a molecular weight of 201.22 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| CAS Number | 10333-67-2 | ChemicalBook[2] |

| Boiling Point | 90 °C at 2 mmHg | a-connect[3] |

| Melting Point | Not available | a-connect[3] |

| Density | Not available | a-connect[3] |

Solubility Profile

Quantitative experimental data on the solubility of this compound in various organic solvents could not be located in publicly accessible literature and databases. However, a qualitative assessment of its expected solubility can be made based on its molecular structure.

The molecule possesses both polar (the methyl ester group) and non-polar (the phenyl and pyrrole rings) regions. This amphiphilic nature suggests it is likely to be soluble in a range of organic solvents. Following the principle of "like dissolves like," it is expected to exhibit good solubility in moderately polar aprotic solvents such as:

-

Dichloromethane

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Acetone

It is anticipated to have moderate solubility in polar protic solvents like:

-

Methanol

-

Ethanol

And lower solubility in non-polar solvents such as:

-

Hexane

-

Toluene

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results in their studies.

Experimental Protocol: Synthesis of a Structural Analogue

While a specific protocol for the synthesis of this compound was not found, a detailed experimental procedure for a closely related compound, methyl 2-(pyrrolidin-1-yl)benzoate, is available. This protocol, based on an Ullmann condensation, provides a valuable reference for the synthesis of N-aryl benzoates.[4]

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation[4]

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrolidine

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

100 mL round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[4]

-

Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[4]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.[4]

-

Pour the mixture into a separatory funnel containing 50 mL of water.[4]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

-

Combine the organic layers and wash with brine (2 x 30 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(pyrrolidin-1-yl)benzoate.[4]

Visualizing the Synthesis and Drug Discovery Logic

To further aid researchers, the following diagrams illustrate the experimental workflow for the synthesis of the analogue and the logical framework for the development of pyrrole derivatives as therapeutic agents.

References

The Genesis of N-Aryl Pyrroles: A Technical Guide to Their Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries and initial synthetic routes to N-aryl pyrrole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the pioneering work of Paal, Knorr, and Clauson-Kaas, presenting their groundbreaking methodologies with detailed experimental protocols and quantitative data from early reports. This document serves as a comprehensive resource for understanding the historical context and fundamental chemistry that paved the way for the development of numerous N-aryl pyrrole-containing drugs and functional materials.

The Paal-Knorr Synthesis: A Cornerstone in Pyrrole Chemistry

The discovery of a direct and versatile method for the synthesis of pyrroles by Carl Paal and Ludwig Knorr in 1885 marked a significant milestone in heterocyclic chemistry.[1][2] Their approach, now famously known as the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a straightforward route to a wide variety of substituted pyrroles, including the N-aryl derivatives.[3][4] This reaction remains one of the most widely used methods for constructing the pyrrole ring due to its reliability and the ready availability of the starting materials.

First Synthesis of an N-Aryl Pyrrole: 2,5-Dimethyl-1-phenylpyrrole

One of the earliest examples of an N-aryl pyrrole synthesis is the reaction of acetonylacetone (hexane-2,5-dione) with aniline to produce 2,5-dimethyl-1-phenylpyrrole. This reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Quantitative Data for the Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

The following table summarizes the reactants, conditions, and yield for a representative microscale synthesis of 2,5-dimethyl-1-phenylpyrrole based on the principles of the original Paal-Knorr reaction.[5]

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield (%) |

| Aniline (2.0 mmol) | Hexane-2,5-dione (2.0 mmol) | Methanol | Conc. HCl (1 drop) | Reflux | 15 min | ~52 |

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol details a microscale procedure for the synthesis of 2,5-dimethyl-1-phenylpyrrole.[5]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After cooling, add 5.0 mL of 0.5 M hydrochloric acid while keeping the mixture cool in an ice bath.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.

-

The expected yield of 2,5-dimethyl-1-phenylpyrrole is approximately 178 mg (52%).

Workflow for the Paal-Knorr Synthesis of an N-Aryl Pyrrole

The Clauson-Kaas Synthesis: An Alternative Route to N-Substituted Pyrroles

In 1952, Niels Clauson-Kaas and Zdenĕk Tyle reported a novel method for the preparation of N-substituted pyrroles, which has become known as the Clauson-Kaas synthesis.[6] This reaction involves the treatment of a primary amine with a 2,5-dialkoxytetrahydrofuran in an acidic medium, typically acetic acid.[1][6] The reaction proceeds through the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to a succinaldehyde derivative, which then undergoes condensation with the primary amine to form the N-substituted pyrrole.[6]

Synthesis of N-Phenylpyrrole

The Clauson-Kaas reaction provides an efficient route for the synthesis of N-phenylpyrrole from aniline and 2,5-dimethoxytetrahydrofuran. This method is particularly useful for preparing pyrroles that are unsubstituted on the pyrrole ring itself.

Quantitative Data for the Clauson-Kaas Synthesis of N-Phenylpyrrole

The following table summarizes the reactants and conditions for a modern, microwave-assisted adaptation of the Clauson-Kaas synthesis of N-phenylpyrrole.[1]

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) |

| Aniline (2.00 mmol) | 2,5-Dimethoxytetrahydrofuran (2.00 mmol) | Glacial Acetic Acid | 170 | 10 min | High (not specified) |

Experimental Protocol: Clauson-Kaas Synthesis of N-Phenylpyrrole (Microwave-Assisted)

This protocol describes a microwave-assisted procedure for the synthesis of N-phenylpyrrole.[1]

Materials:

-

Aniline (182 µL, 2.00 mmol)

-

2,5-Dimethoxytetrahydrofuran (258 µL, 2.00 mmol)

-

Glacial Acetic Acid (4 mL)

Procedure:

-

To a 2-5 mL microwave vial containing a magnetic stir bar, add glacial acetic acid (4 mL).

-

Add aniline (182 µL, 2.00 mmol) and 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol) to the vial.

-

Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.

-

After cooling, uncap the reaction vessel and pour the contents into a beaker of ice.

-

The N-phenylpyrrole product can then be isolated and purified using standard techniques such as extraction and chromatography.

Workflow for the Clauson-Kaas Synthesis of an N-Aryl Pyrrole

Conclusion

The pioneering work of Paal, Knorr, and Clauson-Kaas laid the fundamental groundwork for the synthesis of N-aryl pyrrole derivatives. The Paal-Knorr synthesis, with its direct use of 1,4-dicarbonyl compounds and primary aromatic amines, and the Clauson-Kaas reaction, utilizing 2,5-dialkoxytetrahydrofurans, represent the core historical methods for accessing this important class of compounds. While numerous modern adaptations have improved yields, reaction times, and environmental compatibility, a thorough understanding of these original discoveries is essential for researchers in organic synthesis and drug development. The detailed protocols and historical context provided in this guide offer a valuable resource for the continued exploration and application of N-aryl pyrrole chemistry.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Paal-Knorr-Synthese – Wikipedia [de.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Synthesis of Pyrrole-Containing Benzoates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The incorporation of a benzoate moiety onto the pyrrole core further expands its chemical diversity and potential for biological activity, offering avenues for the development of novel therapeutics. This technical guide provides a comprehensive historical perspective on the seminal synthetic methodologies that have enabled the construction of pyrrole-containing benzoates and their ester analogues. We will delve into the core principles of these classic reactions, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical transformations.

Classical Approaches to the Synthesis of Pyrrole Esters

The foundational methods for pyrrole synthesis, many of which were developed in the late 19th and early 20th centuries, remain cornerstones of modern organic synthesis. These reactions, while sometimes requiring harsh conditions, have been adapted and refined over the years to improve their efficiency, scope, and environmental footprint. This guide will focus on five key historical syntheses: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, the Barton-Zard Reaction, and the Van Leusen Pyrrole Synthesis.

The Paal-Knorr Pyrrole Synthesis (1884)

The Paal-Knorr synthesis is one of the most direct and versatile methods for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[1][2][3][4] The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring.[4]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole

This microscale procedure demonstrates a classic Paal-Knorr reaction.[5]

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the mixture at reflux for 15 minutes.

-

Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

-

Quantitative Data:

-

Yield: Approximately 52% (178 mg)[5]

-

Reaction Pathway:

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

The Knorr Pyrrole Synthesis (1884)

The Knorr pyrrole synthesis is a powerful method for preparing substituted pyrroles, particularly those with electron-withdrawing groups. The reaction involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[6][7] A key feature of this synthesis is that the α-amino-ketone is typically generated in situ from an α-oximino-ketone to avoid self-condensation.[6]

Experimental Protocol: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate ("Knorr's Pyrrole")

This one-pot procedure is a classic example of the Knorr synthesis.[8][9][10]

-

Materials:

-

Ethyl acetoacetate (32.5 g)

-

Glacial Acetic Acid (75 mL)

-

Sodium Nitrite (8.7 g in 12.5 mL water)

-

Zinc powder (16.7 g)

-

-

Procedure:

-

Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath.

-

Slowly add the sodium nitrite solution to the cooled mixture, maintaining the temperature between 5 and 7°C. This step forms the α-oximino-β-ketoester.[8]

-

After the addition is complete, stir the mixture in the ice bath for 30 minutes and then at room temperature for 4 hours.

-

In a separate flask, prepare a suspension of zinc powder in a small amount of water.

-

Slowly add the zinc suspension to the reaction mixture. The reduction of the oxime to the amine is exothermic.

-

The reaction mixture is then typically heated to complete the condensation and cyclization.

-

The product is isolated by pouring the reaction mixture into water, filtering the precipitate, and recrystallizing from ethanol.

-

-

Quantitative Data:

-

Yield: Approximately 60%[6]

-

Reaction Pathway:

Caption: Knorr Pyrrole Synthesis Workflow.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] This method is particularly useful for the synthesis of polysubstituted pyrroles. The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone.[11] Subsequent cyclization and dehydration yield the pyrrole ring.

Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis

-

Materials:

-

β-Ketoester (e.g., Ethyl acetoacetate)

-

α-Haloketone (e.g., Chloroacetone)

-

Ammonia or primary amine

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

Dissolve the β-ketoester and the α-haloketone in a suitable solvent such as ethanol.

-

Add ammonia (as an aqueous solution or generated in situ) or a primary amine to the mixture.

-

The reaction is often heated to facilitate the condensation and cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.

-

-

Quantitative Data:

-

Yields: Vary widely depending on the substrates, but are generally in the range of 12-49% for more complex esters.[1]

-

Reaction Pathway:

Caption: Hantzsch Pyrrole Synthesis Workflow.

The Barton-Zard Reaction (1985)

A more modern addition to the classical pyrrole syntheses, the Barton-Zard reaction, provides a route to pyrrole-2-carboxylates from the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[14] The reaction proceeds via a Michael addition, followed by cyclization and elimination of the nitro group.[14]

Experimental Protocol: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

This procedure is adapted from a synthesis of octaethylporphyrin, where the Barton-Zard reaction is the key pyrrole-forming step.

-

Materials:

-

4-Acetoxy-3-nitrohexane

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous isopropyl alcohol (IPA)

-

-

Procedure:

-

In a round-bottomed flask, dissolve 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate in a mixture of anhydrous THF and IPA.

-

Add DBU to the solution, maintaining the temperature between 20°C and 30°C with an ice bath.

-

The DBU facilitates the in situ formation of the nitroalkene and catalyzes the subsequent reaction.

-

The reaction is stirred until completion, as monitored by TLC.

-

The product is isolated by an appropriate workup procedure, which may involve quenching the reaction, extraction, and purification by chromatography.

-

-

Quantitative Data:

-

Yields: Can be in the range of 78-89% with optimized conditions.[8]

-

Reaction Pathway:

Caption: Barton-Zard Reaction Workflow.

The Van Leusen Pyrrole Synthesis (1972)

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the synthesis of various heterocycles, including pyrroles.[6] The reaction with an α,β-unsaturated ketone, ester, or nitrile in the presence of a base leads to the formation of a pyrrole ring.[6]

Experimental Protocol: General Procedure for the Synthesis of 3,4-Disubstituted Pyrroles

The following is a general procedure for the Van Leusen synthesis of pyrroles.

-

Materials:

-

α,β-Unsaturated compound (e.g., chalcone)

-

Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., Sodium Hydride)

-

Solvent (e.g., DMSO, Ether)

-

-

Procedure:

-

Mix the α,β-unsaturated compound and TosMIC in a suitable solvent like DMSO.

-

Add this mixture dropwise to a suspension of a strong base, such as sodium hydride, in a solvent like diethyl ether at room temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.

-

-

Quantitative Data:

-

Yields: Can be good to excellent, for example, 70-97% for the synthesis of 6-pyrrolylpyrimidines.

-

Reaction Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. allaboutchemistry.net [allaboutchemistry.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Van Leusen Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

A Theoretical Investigation of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Computational Chemistry Whitepaper

Introduction

Methyl 2-(1H-pyrrol-1-yl)benzoate is a molecule of interest in medicinal chemistry and materials science due to the presence of the pyrrole and benzoate moieties, which are common in various bioactive compounds and functional materials. A thorough understanding of its electronic and structural properties at the molecular level is crucial for the rational design of new derivatives with tailored functionalities. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties. This whitepaper outlines a comprehensive computational protocol for the theoretical characterization of this compound.

Computational Methodology

The theoretical calculations described in this guide would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The general workflow for such a study is depicted in the diagram below.

Geometry Optimization

The initial 3D structure of this compound would be built and subjected to geometry optimization without any symmetry constraints. The optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The convergence criteria for the optimization would be set to the default values of the software package.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would verify that the structure is a stable conformer. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

A single-point energy calculation on the optimized geometry would be carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the Mulliken atomic charges. These properties are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions.

Hypothetical Results and Discussion

The following tables present illustrative quantitative data that could be expected from the theoretical calculations on this compound.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length (Å) | C-N (Pyrrole-Benzene) | 1.43 |

| C=O (Ester) | 1.21 | |

| C-O (Ester) | 1.35 | |

| O-CH₃ (Ester) | 1.44 | |

| Bond Angle (°) | C-N-C (Pyrrole) | 108.5 |

| N-C-C (Benzene) | 121.0 | |

| C-C=O (Ester) | 125.0 | |

| C-O-CH₃ (Ester) | 116.0 | |

| Dihedral Angle (°) | Cpyrrole-N-Cbenzene-Cbenzene | 45.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C=O) | 1725 | Ester C=O stretch |

| ν(C-N) | 1350 | Pyrrole-Benzene C-N stretch |

| ν(C-O) | 1250 | Ester C-O stretch |

| δ(C-H)aromatic | 3050-3150 | Aromatic C-H stretch |

| δ(C-H)aliphatic | 2950-3000 | Methyl C-H stretch |

Note: Calculated frequencies are often systematically overestimated and would be scaled by an appropriate factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.

Table 3: Calculated Electronic Properties

| Property | Hypothetical Value |

| HOMO Energy (eV) | -6.20 |

| LUMO Energy (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 4.70 |

| Dipole Moment (Debye) | 2.50 |

| Ionization Potential (eV) | 6.20 |

| Electron Affinity (eV) | 1.50 |

Visualization of Molecular Orbitals and Electrostatic Potential

To visualize the electronic properties, graphical representations of the HOMO, LUMO, and the molecular electrostatic potential (MEP) would be generated.

The HOMO would likely be localized on the electron-rich pyrrole ring, indicating its role as the primary electron donor in chemical reactions. The LUMO would be expected to be distributed over the benzoate moiety, particularly the carbonyl group, highlighting its electron-accepting character. The MEP map would visually confirm these electronic distributions, with negative potential (red) around the carbonyl oxygen and positive potential (blue) around the hydrogen atoms.

Conclusion

This whitepaper has outlined a robust theoretical framework for the computational study of this compound. While the presented quantitative data is hypothetical due to the current lack of published research, the methodologies and the nature of the expected results provide a valuable guide for researchers, scientists, and drug development professionals. A comprehensive computational analysis as described herein would yield significant insights into the structural and electronic properties of this molecule, thereby facilitating the design and development of novel compounds with desired biological activities or material properties. Future experimental work to synthesize and characterize this compound would be invaluable for validating and refining the theoretical models.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-(1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-pyrrol-1-yl)benzoate is a bi-functional aromatic molecule incorporating a nucleophilic pyrrole ring and an electrophilic methyl benzoate moiety. This guide provides a comprehensive analysis of its chemical reactivity and stability, drawing upon established principles of organic chemistry and data from analogous compounds. Key areas covered include its synthesis, susceptibility to electrophilic and nucleophilic attack, and degradation under various stress conditions. This document is intended to serve as a foundational resource for professionals utilizing this compound in synthetic chemistry and drug development, offering detailed experimental protocols and predictive models for its behavior.

Chemical and Physical Properties

This compound is an ester with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2] While extensive experimental data for this specific molecule is not widely published, some physical properties have been reported.

| Property | Value | Reference |

| CAS Number | 10333-67-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Boiling Point | 90 °C (at 2 mmHg) | [2] |

Synthesis of this compound

The primary challenge in the synthesis of this compound is the formation of the C-N bond between the pyrrole nitrogen and the phenyl ring. The two most effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation provides a classical approach to N-arylation, typically employing a copper catalyst at elevated temperatures.[4] The following protocol is adapted from a procedure for a similar N-arylation of bromobenzoic acids.[5]

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrole

-

Potassium carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O) or Copper powder

-

2-Ethoxyethanol or other high-boiling polar solvent (e.g., DMF, NMP)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-bromobenzoate (1.0 eq), pyrrole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).

-

Add a suitable high-boiling solvent, such as 2-ethoxyethanol.

-

Heat the reaction mixture to reflux (typically 130-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[6][7]

Materials:

-

Methyl 2-bromobenzoate (or 2-chlorobenzoate)

-

Pyrrole

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BippyPhos)[7]

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 eq relative to Pd), and the base (e.g., 1.5-2.0 eq).

-

Add the anhydrous solvent, followed by methyl 2-bromobenzoate (1.0 eq) and pyrrole (1.2 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over an anhydrous salt.

-

Concentrate the solvent and purify the product by column chromatography.

Reactivity of this compound

The reactivity of this molecule is dictated by the interplay of its two main components: the electron-rich, activated pyrrole ring and the electron-deficient phenyl ring attached to a deactivating ester group.

Electrophilic Aromatic Substitution

The pyrrole ring is significantly more reactive towards electrophiles than the benzene ring.[8][9] Electrophilic substitution is expected to occur preferentially on the pyrrole ring, primarily at the C2 and C5 positions, due to the superior stabilization of the cationic intermediate.[8] The benzene ring is deactivated by the electron-withdrawing methyl ester group, which directs incoming electrophiles to the meta positions (C4 and C6 relative to the ester). However, the presence of the ortho-pyrrol-1-yl group, which is electron-donating, will activate the benzene ring, particularly at the para position (C4) to the pyrrole. This directing effect of the pyrrole group is likely to dominate, making the C4 position of the benzoate ring the most probable site for electrophilic attack on the benzene moiety.

Experimental Protocol: Bromination (Illustrative) This protocol is adapted for the bromination of the benzene ring, assuming the pyrrole ring is less reactive under these specific conditions or can be selectively brominated/debrominated.

Materials:

-

This compound

-

Bromine (Br₂)

-

Acetic acid or a chlorinated solvent (e.g., dichloromethane)

-

Sodium thiosulfate solution

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise with stirring.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction with a cold aqueous solution of sodium thiosulfate to consume excess bromine.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Attack at the Ester Carbonyl

The ester functionality is susceptible to nucleophilic acyl substitution. A common example is hydrolysis to the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid. This reaction can be catalyzed by either acid or base. Due to the ortho-substituent, steric hindrance may affect the rate of hydrolysis.[10][11][12]

Experimental Protocol: Basic Hydrolysis (Saponification)

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol/Water solvent mixture

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a solution of NaOH (2.0-3.0 eq) in water.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Stability and Degradation

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for assessing the stability of this compound under various stress conditions. A stability-indicating HPLC method is required for the analysis of the samples.

| Stress Condition | Protocol |

| Acidic Hydrolysis | 1. Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile). 2. Add an equal volume of 0.1 M HCl. 3. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). 4. Withdraw samples at time points, neutralize with 0.1 M NaOH, and analyze by HPLC. |

| Basic Hydrolysis | 1. Prepare a ~1 mg/mL solution of the compound. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at a controlled temperature (e.g., 60 °C). 4. Withdraw samples, neutralize with 0.1 M HCl, and analyze. |

| Oxidative Degradation | 1. Prepare a ~1 mg/mL solution of the compound. 2. Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). 3. Keep the solution at room temperature, protected from light. 4. Withdraw samples at time points and analyze. |

| Thermal Degradation | 1. Place the solid compound in a vial. 2. Heat in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). 3. Dissolve the sample in a suitable solvent and analyze. |

| Photostability | 1. Prepare a ~1 mg/mL solution of the compound. 2. Expose the solution in a transparent vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines). 3. Keep a control sample in the dark. 4. Analyze both samples at the end of the exposure period. |

Summary of Stability Profile:

-

Hydrolytic Stability: The ester linkage is the most probable site of hydrolytic degradation, which will be accelerated by both acidic and basic conditions. The ortho-pyrrol-1-yl group may influence the rate due to steric and electronic effects.

-

Oxidative Stability: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including pyrrolin-2-ones.[14][15] The nitrogen atom could also potentially be oxidized to an N-oxide under strong oxidizing conditions.

-

Thermal Stability: N-arylpyrroles generally exhibit good thermal stability.[16] Degradation at high temperatures would likely involve decomposition of the ester group and potentially the pyrrole ring.

-

Photostability: Pyrrole-containing compounds can undergo photodegradation through direct photolysis or reaction with photochemically generated reactive oxygen species.[17] The extent of degradation will depend on the specific substituents and the light source.

Conclusion

This compound is a molecule with distinct reactive centers. Its synthesis is achievable through standard C-N cross-coupling methodologies. The pyrrole ring is the primary site for electrophilic attack, while the ester carbonyl is the target for nucleophiles. The stability of the compound is primarily limited by its susceptibility to hydrolysis and oxidation of the pyrrole moiety. The provided protocols and predictive analyses offer a robust framework for the handling, reaction, and stability assessment of this compound in a research and development setting. Further experimental validation is recommended to precisely quantify the reactivity and degradation kinetics.

References

- 1. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 10333-67-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 10. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. Scholars@Duke publication: Chemical and electrochemical oxidation of N-alkyl cyclo[n]-pyrroles [scholars.duke.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mcneill-group.org [mcneill-group.org]

Methyl 2-(1H-pyrrol-1-yl)benzoate: A Versatile Building Block for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-pyrrol-1-yl)benzoate is a heterocyclic compound featuring a pyrrole ring attached to a methyl benzoate scaffold at the ortho position. This unique structural arrangement offers a versatile platform for the synthesis of a wide array of more complex molecules, particularly fused tricyclic systems that are of significant interest in medicinal chemistry. The pyrrole moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to impart a range of biological activities. This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a key intermediate in the development of novel therapeutic agents. We will delve into its synthesis, potential biological activities based on related structures, and detailed experimental protocols for its derivatization.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2][3][4] Its structure and key identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 201.22 g/mol | [1][2][3][4] |

| CAS Number | 10333-67-2 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 90 °C (at 2 mmHg) | [4] |

| SMILES | COC(=O)C1=CC=CC=C1N2C=CC=C2 | [2] |

| InChIKey | KUEYSLOCROREKF-UHFFFAOYSA-N | [2] |

Potential Research Applications

While direct biological studies on this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Research on closely related analogues, particularly those with the pyrrole ring at different positions on the benzoate core, provides strong evidence for the potential applications of this compound in drug discovery.

Antimicrobial Agents

Derivatives of the isomeric methyl 4-(1H-pyrrol-1-yl)benzoate have been synthesized and evaluated as potent antitubercular and antibacterial agents. This suggests that the 2-(1H-pyrrol-1-yl)benzoate scaffold could also serve as a valuable starting point for the development of novel anti-infective drugs. The general strategy involves the conversion of the methyl ester to a hydrazide, which then serves as a versatile intermediate for the synthesis of a library of derivatives.

A potential research workflow for investigating the antimicrobial properties of this compound derivatives is outlined below.

Caption: Workflow for the synthesis and evaluation of antimicrobial agents.

Anticancer Agents

The pyrrolo[1,2-a]isoquinoline and pyrrolo[1,2-b]cinnoline scaffolds, which can be synthesized from 2-(1H-pyrrol-1-yl)benzoic acid derivatives, are found in a number of natural products and synthetic molecules with potent anticancer activity.[1][5][6][7][8] These tricyclic systems often exhibit cytotoxicity against various cancer cell lines and can act as topoisomerase inhibitors. Therefore, this compound represents a key starting material for accessing these important classes of compounds.

The general synthetic strategy towards these tricyclic systems involves an intramolecular cyclization of a suitably functionalized 2-(1H-pyrrol-1-yl)benzoic acid derivative.

Caption: Pathway to potential anticancer agents.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its conversion into key intermediates for further derivatization.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Paal-Knorr pyrrole synthesis followed by esterification, or more directly through an Ullmann condensation.

Method 1: Paal-Knorr Synthesis and Esterification

This two-step process first involves the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid.

-

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid

-

To a solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford 2-(1H-pyrrol-1-yl)benzoic acid.

-

-

Step 2: Esterification to this compound

-

Suspend 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Method 2: Ullmann Condensation

This method provides a more direct route to the target compound.

-

To a mixture of methyl 2-bromobenzoate (1 equivalent), pyrrole (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a catalytic amount of copper(I) iodide (CuI, e.g., 10 mol%) and a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, e.g., 20 mol%).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain this compound.

Synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide

This key intermediate is the gateway to a wide range of derivatives.

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents).

-

Heat the mixture to reflux for 8-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether or water to induce precipitation.

-

Collect the solid product by filtration, wash with cold solvent, and dry to yield 2-(1H-pyrrol-1-yl)benzohydrazide.

Quantitative Data from a Related Study